3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide
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Overview
Description
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system substituted with a chloro group and a sulfonamide moiety, making it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . The chloro group can be introduced via electrophilic substitution reactions, and the sulfonamide moiety is typically added through sulfonylation reactions using sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to minimize side reactions and maximize the desired product formation .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form dechlorinated products.
Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce dechlorinated compounds .
Scientific Research Applications
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer, antiviral, and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. The sulfonamide moiety can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-chloro-1H-indole-2-carboxylic acid: Another indole derivative with a chloro group.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide moiety.
Uniqueness
3-amino-N-(3-chloro-1H-indol-7-yl)benzene-1-sulfonamide is unique due to its combination of an indole ring, chloro group, and sulfonamide moiety. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2732246-31-8 |
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Molecular Formula |
C14H12ClN3O2S |
Molecular Weight |
321.8 |
Purity |
95 |
Origin of Product |
United States |
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